2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one
Overview
Description
2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indol-1-one is a chemical compound that belongs to the class of tetrahydro-β-carbolines, a group of heterocyclic organic compounds. These compounds are of significant interest due to their diverse pharmacological activities and their presence in various natural products.
Synthesis Analysis
The synthesis of 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one derivatives has been explored through various methods. One approach involves the condensation of tryptamine with cycloalkanones in the presence of a polyphosphate ester catalyst, yielding moderate to low yields of the desired tetrahydro-β-carbolines . Another method includes the selective cyclization of N-(2,2-dimethoxyethyl)-1H-indole-2-carboxamide in polyphosphoric acid, which has been shown to be a simple and high-yielding process . Additionally, the base-catalyzed rearrangement of 1-substituted-2,3,4,9-tetrahydro-(2-oxopropyl)-1H-pyrido[3,4-b]indoles has been documented, leading to various disubstituted indoles .
Molecular Structure Analysis
The molecular structure of 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one derivatives is characterized by a fused ring system that includes a pyridine and an indole moiety. The presence of substituents on the indole nucleus, such as electron-donating or -withdrawing groups, can influence the reactivity and properties of these compounds . The structural confirmation of related compounds has been achieved through spectral and chemical evidence9.
Chemical Reactions Analysis
Chemical reactions involving 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one derivatives are diverse. For instance, the base-catalyzed transformation of certain derivatives can lead to CN bond cleavage and the formation of new indole compounds . The Pictet-Spengler reaction has been employed to transform certain intermediates into tetrahydrospiro[cyclohexane-1,1'-(1H)pyrido[3,4-b]indol]-2-ones, which can further react with acrylonitrile or isocyanates to yield pentacyclic or hexahydro derivatives, respectively9.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one derivatives are influenced by their molecular structure. The introduction of various substituents can alter properties such as solubility, melting point, and reactivity. These compounds have been shown to exhibit a broad spectrum of pharmacological activities, which makes them relevant in medicinal chemistry . The potency of these compounds as pharmacological agents, such as NMDA receptor antagonists, has been demonstrated with IC50 values in the nanomolar range .
Scientific Research Applications
Synthesis and Chemical Transformations
- Synthesis of Derivatives : The compound 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one is used in the synthesis of various derivatives, including N-acetylated and saturated derivatives, through reactions like N-acetylation and catalytic hydrogenation, as demonstrated by Bobowski (1983) (Bobowski, 1983).
- Mass Spectrometry and Maillard Reaction : Goh, Mordi, and Mansor (2015) reported the synthesis of 6-methoxy-tetrahydro-β-carboline derivatives using the Maillard reaction and characterized them using mass spectrometry, emphasizing the compound's role in reaction optimization (Goh, Mordi, & Mansor, 2015).
Pharmacological Applications
- Selective Estrogen Receptor Downregulator and Antagonist : The compound was identified as a novel, druglike ER ligand in the discovery of an orally bioavailable selective estrogen receptor downregulator (SERD), as studied by De savi et al. (2015) in the context of breast cancer treatment (De savi et al., 2015).
- Antioxidant and Cytotoxicity Properties : A study by Goh, Koh, Yam, Azhar, Mordi, and Mansor (2015) demonstrated that derivatives of 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one exhibit moderate antioxidant properties and varied cytotoxic activities in vitro, showcasing their potential in antioxidant generation (Goh, Koh, Yam, Azhar, Mordi, & Mansor, 2015).
- Antidiabetic Activity : Choudhary, Kohli, Kumar, and Joshi (2011) synthesized derivatives of 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one and evaluated them for antidiabetic activity in vivo, indicating the compound's potential as an antidiabetic agent (Choudhary, Kohli, Kumar, & Joshi, 2011).
Biological and Medicinal Chemistry
- TRPV1 Antagonists : Li, Nie, Qiao, Hu, Li, Wang, Pu, Yan, and Qian (2019) designed, synthesized, and evaluated 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole triazole derivatives as potent TRPV1 antagonists, indicating the compound's role in developing antinociceptive drugs (Li, Nie, Qiao, Hu, Li, Wang, Pu, Yan, & Qian, 2019).
- Cancer-chemopreventive Agents : Mingming Zhang, Park, Kondratyuk, Pezzuto, and Sun (2018) explored tetrahydro-β-carboline derivatives, including the compound , for anticancer and chemopreventive activities, underlining its potential in cancer treatment (Mingming Zhang, Park, Kondratyuk, Pezzuto, & Sun, 2018).
Safety And Hazards
properties
IUPAC Name |
2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-11-10-8(5-6-12-11)7-3-1-2-4-9(7)13-10/h1-4,13H,5-6H2,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHZQHNKCPJTNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50170823 | |
Record name | 2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50170823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one | |
CAS RN |
17952-82-8 | |
Record name | 2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indol-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17952-82-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indol-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017952828 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Oxonoreleagnine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147829 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50170823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.056 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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